REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][CH2:13][N:14]([C:17]([C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][CH:20]=1)=[O:18])[CH2:15][CH3:16].O=CC1C=CC(O)=C(OC)C=1>C(O)C>[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][CH2:13][N:14]([C:17]([C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][CH:20]=1)=[O:18])[CH2:15][CH3:16] |f:0.1|
|
Name
|
vanillin DEET
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1.CCN(CC)C(=O)C1=CC=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
and this concentrate
|
Type
|
ADDITION
|
Details
|
then added to a commercial repellent
|
Type
|
ADDITION
|
Details
|
containing 47.5% DEET
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C(=O)C1=CC=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |